4-(Phenylethynyl)piperidine
Description
4-(Phenylethynyl)piperidine is a piperidine derivative featuring a phenylethynyl group (-C≡C-Ph) at the 4-position of the piperidine ring. Piperidine, a six-membered heterocycle with one nitrogen atom, serves as a core scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-(2-phenylethynyl)piperidine |
InChI |
InChI=1S/C13H15N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,13-14H,8-11H2 |
InChI Key |
RPMABRUUBQPUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
4-Substituted Piperidines in Analgesic Agents
4-(Phenylethynyl)piperidine shares structural similarities with 4-anilidopiperidines, a class of potent μ-opioid receptor agonists. For example:
- Fentanyl analogs (e.g., N-(1-phenethyl-4-piperidinyl)propionanilide) feature a 4-anilido group, contributing to high analgesic potency.
- 1-(1-(Phenylethynyl)cyclopentyl)piperidine (4b) , a related compound, demonstrates how substituent geometry influences activity. The cyclopentyl group in 4b adds steric bulk, whereas this compound’s linear ethynyl group may enhance π-π stacking interactions .
Physicochemical and Pharmacokinetic Properties
While explicit data for this compound is unavailable, analogs provide insights:
Notes:
- Fentanyl’s anilido group enhances μ-opioid receptor binding, while this compound’s ethynyl group may prioritize different interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
